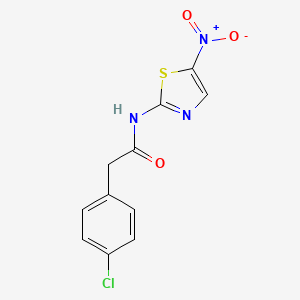![molecular formula C19H15N3O4S B3955742 3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3955742.png)
3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}-2-naphthamide
Übersicht
Beschreibung
3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}-2-naphthamide, also known as MNAT, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a unique mechanism of action, which makes it useful for studying various biological processes.
Wirkmechanismus
3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}-2-naphthamide works by inhibiting the activity of certain enzymes, specifically the cysteine proteases. These enzymes are involved in various biological processes, including protein degradation, antigen processing, and cell death. By inhibiting these enzymes, this compound can modulate these processes and affect various cellular functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific biological process being studied. In cancer research, this compound has been found to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In immunology research, this compound has been found to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}-2-naphthamide is its unique mechanism of action, which makes it useful for studying various biological processes. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations for lab experiments. For example, this compound can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for 3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}-2-naphthamide research. One potential direction is to further explore its use in cancer research, particularly in combination with other cancer treatments. Another potential direction is to study its effects on other biological processes, such as inflammation and cell signaling. Finally, this compound could be modified to improve its solubility and reduce its toxicity, making it more useful for a wider range of experiments.
Conclusion:
This compound, or this compound, is a synthetic compound with potential applications in various scientific research fields. This compound has a unique mechanism of action that makes it useful for studying various biological processes. While this compound has some advantages and limitations for lab experiments, there are several future directions for research that could further explore its potential uses.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}-2-naphthamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, this compound has been found to have neuroprotective effects, which make it useful for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to modulate the immune response, making it useful for studying autoimmune diseases.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(2-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-17-11-13-7-3-2-6-12(13)10-14(17)18(23)21-19(27)20-15-8-4-5-9-16(15)22(24)25/h2-11H,1H3,(H2,20,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEFANRCHHWAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3955665.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3955674.png)
![N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B3955680.png)
![2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B3955696.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3955704.png)



![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955726.png)

![N-(3-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B3955749.png)
![N,N-dimethyl-1-(1-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B3955760.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3955771.png)